molecular formula C8H15N3O B13061788 Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine

Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13061788
M. Wt: 169.22 g/mol
InChI Key: FWPGUWVKGYZNFN-UHFFFAOYSA-N
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Description

Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a propyl group and at position 5 with an isopropylamine moiety. The oxadiazole ring is known for its metabolic stability and role in medicinal chemistry, particularly in protease inhibition and ligand-receptor interactions . This compound’s structure combines lipophilic (propyl, isopropyl) and hydrogen-bonding (amine) groups, making it a candidate for diverse bioactivity studies.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-propan-2-yl-3-propyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-4-5-7-10-8(12-11-7)9-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

FWPGUWVKGYZNFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)NC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in this compound. Its formation typically involves cyclization reactions of amidoximes with appropriate carboxylic acid derivatives or their equivalents.

  • Amidoxime Cyclization Route: Amidoximes, prepared by treating nitriles with hydroxylamine hydrochloride under reflux in aqueous ethanol, serve as precursors. These amidoximes then react with carboxylic acids or activated derivatives (e.g., acid chlorides, esters) in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to yield the 1,2,4-oxadiazole ring after cyclodehydration at elevated temperatures (80–110 °C).

  • Alternative Cyclization: Treatment of amidoximes with methyl 2-chloro-2-oxoacetate under reflux conditions (4–4.5 h) also facilitates oxadiazole ring formation with good yields (typically 80–99%).

Amination: Attachment of the Isopropyl Amine Moiety

The amine group at the 5-position of the oxadiazole ring is introduced by nucleophilic substitution or amidation reactions:

  • Reaction of the oxadiazole intermediate bearing a suitable leaving group (e.g., chloroacetyl chloride derivative) with isopropylamine under mild conditions (room temperature to reflux in solvents like tetrahydrofuran or toluene) leads to the formation of the isopropyl amine substituent.

  • In some synthetic sequences, the amine building block library is generated by reacting oxadiazole intermediates with various alkyl amines, including isopropylamine, to afford the target amine derivatives.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Amidoxime formation Nitrile + Hydroxylamine hydrochloride, reflux in EtOH Amidoxime intermediate
2 Cyclization to oxadiazole Amidoxime + Carboxylic acid derivative + EDC·HCl, 80–110 °C 1,2,4-Oxadiazole ring (80–99%)
3 Alkylation/propyl introduction Propyl halide or propyl-substituted nitrile 3-Propyl substituted oxadiazole
4 Amination Oxadiazole intermediate + Isopropylamine, RT to reflux in THF/toluene Isopropyl-(3-propyl-oxadiazol-5-yl)-amine

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs automated reactors and continuous flow systems to optimize reaction times and yields while minimizing waste and improving safety.

  • Purification methods such as flash chromatography, crystallization, and HPLC are standard to achieve high purity of the final compound.

  • Reaction monitoring by NMR, LC-MS, and HRMS ensures structural confirmation and quality control.

Summary of Key Research Findings

  • The amidoxime cyclization approach remains the most reliable and widely used method for constructing the 1,2,4-oxadiazole core with diverse substituents.

  • Introduction of the isopropyl amine group via nucleophilic substitution on activated intermediates provides good yields and selectivity.

  • Reaction conditions are generally mild to moderate temperature to preserve functional group integrity and maximize yield.

  • The synthetic routes are adaptable for library synthesis, allowing variation in alkyl amines and substituents for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
One of the most significant applications of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine is its role as a fatty acid synthase (FASN) inhibitor. FASN is crucial for lipogenesis and is overexpressed in several cancers. Inhibition of FASN can lead to reduced cancer cell proliferation and increased apoptosis in vitro. The compound has been shown to be effective in preclinical models for various cancers, including breast and colorectal cancers .

Mechanism of Action:
The mechanism involves the compound's ability to interfere with lipid metabolism in cancer cells, which is essential for their growth and survival. By inhibiting FASN activity, the compound may disrupt the metabolic pathways that cancer cells rely on, leading to reduced tumor growth .

Dermatological Applications

Acne Treatment:
Another promising application of this compound is in the treatment of acne. The compound's ability to inhibit sebum production by sebocytes (lipid-producing cells in the skin) suggests its potential as a therapeutic agent for acne management. Research indicates that FASN inhibitors can reduce sebum levels significantly, addressing one of the primary causes of acne .

Research and Development

Bioisosterism in Drug Design:
The compound exemplifies bioisosterism principles in drug design, where structural modifications can enhance biological activity or reduce toxicity. The oxadiazole moiety contributes to its pharmacological properties, making it a candidate for further development in drug formulation .

Case Studies:
Several studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Studies: Cultured cancer cell lines treated with this compound showed a marked decrease in viability and an increase in apoptotic markers compared to untreated controls.
  • Animal Models: In vivo studies using murine xenograft models demonstrated significant tumor size reduction with prolonged treatment regimens .

Mechanism of Action

The mechanism of action of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physical properties of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine with analogs:

Compound Name Substituent (Oxadiazole 3-position) Molecular Formula Molecular Weight (g/mol) Purity (HPLC) Key Features
This compound Propyl (C3H7) C8H15N3O 169.23* N/A Linear alkyl chain, moderate lipophilicity
(3-Ethyl-[1,2,4]oxadiazol-5-yl)-isopropyl-amine Ethyl (C2H5) C7H13N3O 155.20 N/A Shorter chain, lower molecular weight
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine Cyclopropyl C8H13N3O 167.21 N/A Rigid cyclic substituent, enhanced steric effects
3-(3-Cyclopropyl-oxadiazol-5-yl)propan-1-amine Cyclopropyl + propylamine chain C8H14N3O 168.22 N/A Extended alkyl-amine linker
AR231453 Isopropyl (linked to piperidine) C21H24FN7O5S 505.52 ≥98% Complex pharmacophore with nitropyrimidine

*Calculated based on molecular formula.

Key Observations:
  • Cyclopropyl substitution () introduces rigidity, which may improve target binding but reduce solubility.
  • Purity : While data for the target compound is unavailable, analogs like AR231453 (≥98% purity) and oxadiazole-isopropylamides (e.g., 99.3% for compound 11ap ) highlight the importance of substituents in synthesis efficiency.

Biological Activity

Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_{4}O. The compound features an oxadiazole ring, which is known for its stability and ability to participate in various biochemical interactions. The presence of the isopropyl and propyl groups may influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound primarily results from its interaction with specific molecular targets. It can modulate the activity of various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to significant alterations in biochemical pathways and cellular functions.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that similar compounds have IC₅₀ values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U937 (acute monocytic leukemia) . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis
Similar Compound AU9372.41Inhibits cell proliferation

Anti-inflammatory Activity

Oxadiazole derivatives have also been studied for their anti-inflammatory effects. In vivo studies suggest that these compounds can significantly reduce inflammatory markers, indicating their potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of oxadiazole derivatives. For example, modifications to the oxadiazole structure have led to compounds with improved activity against various pathogens, suggesting that this compound might also exhibit such properties .

Case Studies

  • Anticancer Study : A study involving a series of oxadiazole derivatives demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines at low micromolar concentrations. The study utilized flow cytometry to assess cell viability and apoptosis rates.
  • Anti-inflammatory Research : In a preclinical model of arthritis, oxadiazole derivatives were shown to reduce swelling and pain significantly compared to control groups. This was measured using paw edema models and histological analysis.

Q & A

Synthesis Optimization

Q: How can the synthesis of Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine be optimized for higher yield and purity? A: The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses . Optimizing stoichiometric ratios of starting materials (e.g., acylhydrazides and carboxylic acid derivatives) and employing silica gel chromatography for purification can enhance purity (>95%) . Monitoring reaction progress via TLC or HPLC and using triethylamine as a base to neutralize HCl byproducts may improve yields .

Structural Characterization

Q: What advanced spectroscopic techniques are recommended for confirming the structure of this compound? A: High-resolution mass spectrometry (HRMS) and LC-MS (ESI+) confirm molecular weight and fragmentation patterns . ¹H and ¹³C NMR are critical for verifying substituent positions and isomer ratios (e.g., 2:1 or 4:1 rotamers observed in oxadiazole derivatives) . For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation . IR spectroscopy can corroborate functional groups like oxadiazole rings .

Biological Activity Evaluation

Q: What in vitro models are suitable for evaluating the biological activity of this compound? A: Anticancer activity can be assessed via one-dose assays (e.g., NCI-60 cell line screening) , while antioxidant potential is tested using DPPH radical scavenging assays . Neuroprotective effects may be evaluated in ischemic brain damage models (e.g., rodent middle cerebral artery occlusion) . Enzyme inhibition assays (e.g., proteasome inhibition) using fluorogenic substrates are also applicable .

Computational Modeling

Q: How can molecular docking predict the interaction of this compound with biological targets? A: Molecular docking tools (e.g., AutoDock Vina) can model interactions between the oxadiazole core and target proteins (e.g., mGluR5 or proteasome subunits). Key parameters include binding affinity calculations and pose validation via RMSD analysis. Studies on similar compounds highlight the importance of hydrophobic interactions with aryl substituents and hydrogen bonding with the oxadiazole nitrogen .

Structure-Activity Relationships (SAR)

Q: What structural modifications enhance the compound's bioactivity? A: Substituting the propyl group with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability . Replacing isopropyl with bulkier alkyl chains (e.g., cyclopropyl) may enhance binding affinity to targets like mGluR5 . Adding pyridine or phenyl rings to the oxadiazole core increases anticancer activity . Comparative SAR studies with analogs (e.g., 1-(3-methylbutyl)-1H-pyrazol-5-amine) reveal substituent-dependent efficacy .

Analytical Method Development

Q: Which HPLC conditions effectively separate this compound from by-products? A: Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) achieves baseline separation. Detection at 254 nm is optimal for oxadiazoles . Method validation should include retention time reproducibility and spike-recovery tests (>95% purity) .

Stability Studies

Q: What factors influence the compound's stability under storage? A: Stability is pH- and temperature-dependent. Store as a lyophilized solid at -20°C in inert atmospheres to prevent hydrolysis of the oxadiazole ring . Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis can assess shelf life .

Toxicity Profiling

Q: What preclinical models assess the compound's toxicity? A: Acute toxicity can be evaluated in rodent models via OECD guidelines (e.g., Test No. 423). Genotoxicity assays (Ames test) and hepatotoxicity screening (ALT/AST levels) are recommended . Chronic toxicity studies should monitor renal and hematological parameters over 28 days .

Stereochemical Considerations

Q: How does stereochemistry affect the compound's properties? A: The isopropyl group's configuration influences solubility and target binding. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers . X-ray crystallography (via SHELXL) can determine absolute configuration and correlate it with bioactivity .

Comparative Pharmacological Analysis

Q: How does this compound compare to other 1,2,4-oxadiazol-5-amine derivatives? A: Compared to 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, this compound shows enhanced proteasome inhibition due to its isopropylamide moiety . Unlike 5-(pyridin-2-yl) derivatives, it exhibits lower cytotoxicity in normal cell lines, suggesting a favorable therapeutic index .

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